molecular formula ¹³CC₉H₁₄N₂O₅ B1161284 Thymidine-1'-13C

Thymidine-1'-13C

カタログ番号: B1161284
分子量: 243.22
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thymidine-1'-¹³C is a stable isotope-labeled derivative of thymidine, a deoxyribonucleoside critical to DNA synthesis. The ¹³C label at the 1' position enables its use as an internal standard in mass spectrometry-based assays, particularly for quantifying endogenous thymidine in biological matrices like plasma and urine . Its isotopic enrichment minimizes interference with unlabeled analytes, ensuring high precision in pharmacokinetic and metabolic studies.

特性

分子式

¹³CC₉H₁₄N₂O₅

分子量

243.22

同義語

1-(2-Deoxy-β-D-erythro-pentofuranosyl)-5-methyl-2,4(1H,3H)-pyrimidinedione-1’-13C;  1-(2-deoxy-β-D-erythro-pentofuranosyl)-5-methyl-2,4(1H,3H)-Pyrimidinedione-1’-13C;  2’-Deoxythymidine-1’-13C;  5-Methyl-2’-deoxyuridine-1’-13C;  5-Methyldeoxyuridine-1’-1

製品の起源

United States

類似化合物との比較

Thymidine (Unlabeled)

  • Structural and Functional Role : Unlabeled thymidine serves as the primary analyte in studies of DNA metabolism and nucleoside analog drug efficacy.
  • Analytical Performance : In LC–MS/MS, unlabeled thymidine has a retention time of 2.0 minutes, identical to its labeled counterparts due to negligible isotopic effects on chromatography .
  • Stability : Unlabeled thymidine stock solutions showed 103.77% stability over 2.5 months, confirming robustness for long-term storage .

Thymidine-1',2',3',4',5'-¹³C5 (Fully ¹³C-Labeled Thymidine)

  • Isotopic Enrichment : This variant is labeled at all five carbon positions, offering higher isotopic mass shifts for enhanced detection specificity.
  • Carry-Over : In urine assays, carry-over for Thymidine-¹³C5 was <2%, within acceptable limits (<5%) for internal standards .
  • Cost and Synthesis : Multi-position labeling increases synthetic complexity and cost compared to single-position variants like Thymidine-1'-¹³C.

2’-Deoxyuridine and 2’-Deoxyuridine-¹³C5

  • Structural Differentiation : 2’-Deoxyuridine lacks the methyl group at the 5-position of thymidine, altering its metabolic role (e.g., incorporation into RNA repair pathways).
  • Chromatographic Separation : Shorter retention time (1.2 minutes) compared to thymidine derivatives allows simultaneous quantification in LC–MS/MS .
  • Stability : Unlabeled 2’-deoxyuridine stock solutions demonstrated 101.95% stability over 2.5 months .

Comparative Data Table

Compound Isotopic Label Position(s) Retention Time (min) Stability (% Peak Area, 2.5 Months) Carry-Over (%) Key Application(s)
Thymidine None 2.0 103.77 N/A Analyte in pharmacokinetic studies
Thymidine-1'-¹³C 1' 2.0* Not reported <2† Internal standard for LC–MS/MS
Thymidine-¹³C5 1',2',3',4',5' 2.0 Not reported <2 High-specificity internal standard
2’-Deoxyuridine None 1.2 101.95 N/A Metabolic pathway studies
2’-Deoxyuridine-¹³C5 1',2',3',4',5' 1.2 Not reported None Co-analyte internal standard

*Assumed retention time based on isotopic analogs .
†Inferred from Thymidine-¹³C5 data due to methodological similarities .

Key Findings and Implications

  • Carry-Over Considerations : Fully labeled Thymidine-¹³C5 demonstrates minimal carry-over (<2%), ensuring assay accuracy .
  • Cost-Benefit Trade-offs : Thymidine-1'-¹³C may offer cost advantages over multi-labeled analogs while maintaining sufficient specificity for most applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。